![molecular formula C17H23N2O3P B14577246 Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate CAS No. 61676-65-1](/img/structure/B14577246.png)
Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H18NO3P. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a phosphonate group attached to a benzylamine moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-aminophenyl)(anilino)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzylamine derivative. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and diethyl phosphite. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid or a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl [(4-aminophenyl)(anilino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the formation of covalent bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-aminobenzylphosphonate
- Diethyl p-aminobenzylphosphonate
- Diethyl 4-methylbenzylphosphonate
Uniqueness
Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in synthetic chemistry also sets it apart from other similar compounds .
Properties
CAS No. |
61676-65-1 |
|---|---|
Molecular Formula |
C17H23N2O3P |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-[anilino(diethoxyphosphoryl)methyl]aniline |
InChI |
InChI=1S/C17H23N2O3P/c1-3-21-23(20,22-4-2)17(14-10-12-15(18)13-11-14)19-16-8-6-5-7-9-16/h5-13,17,19H,3-4,18H2,1-2H3 |
InChI Key |
DCSRJBILWMJVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)N)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


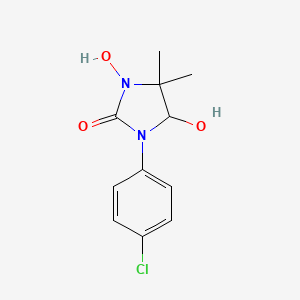
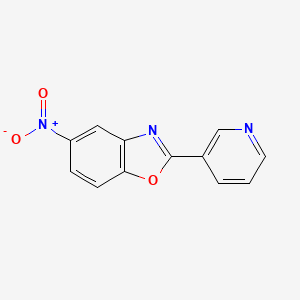
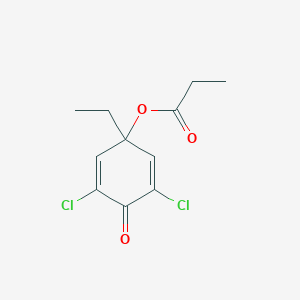
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
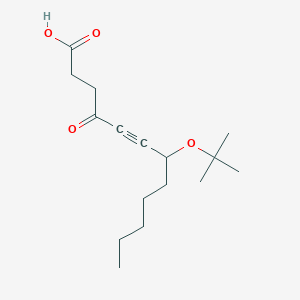
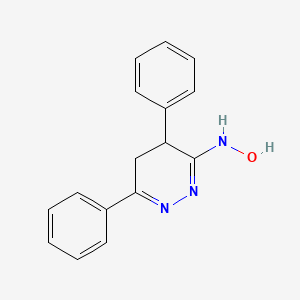
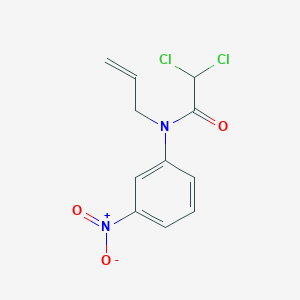
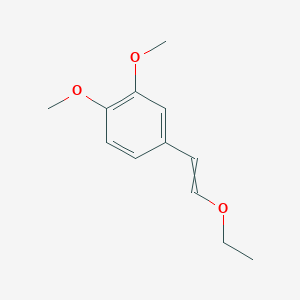
![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
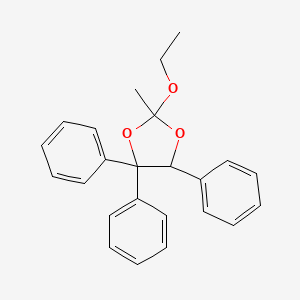
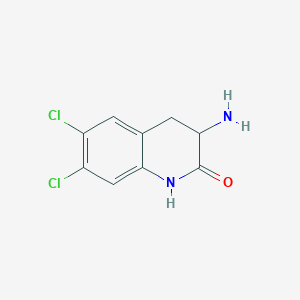
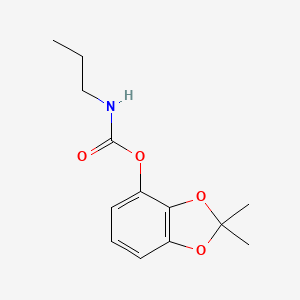
![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)
